molecular formula C13H17BClFO2 B1493809 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1126320-27-1

2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1493809
CAS No.: 1126320-27-1
M. Wt: 270.54 g/mol
InChI Key: PVVMYHNXKOBQTA-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane ring system and a substituted aryl group. Its systematic IUPAC name reflects the positions of substituents on the phenyl ring and the tetramethyl configuration of the dioxaborolane moiety.

Property Value
CAS Number 1126320-27-1
Molecular Formula C₁₃H₁₇BClFO₂
Molecular Weight 270.54 g/mol
SMILES Notation CC1=C(Cl)C=C(F)C(B2OC(C)(C)C(C)(C)O2)=C1
IUPAC Name This compound

The compound belongs to the class of pinacol boronic esters, where the boron atom is coordinated to a 1,3,2-dioxaborolane ring. The numbering of substituents follows IUPAC rules, prioritizing halogen and methyl groups on the phenyl ring.

Historical Context of Boronic Acid Pinacol Esters

Pinacol boronic esters emerged as critical reagents in the mid-20th century, addressing the instability of free boronic acids. Frankland’s 1860 synthesis of triethylborane laid the groundwork for boronic acid derivatives, but the introduction of pinacol (2,3-dimethyl-2,3-butanediol) as a stabilizing ligand in the 1960s revolutionized their utility. Pinacol esters, such as this compound, gained prominence due to their:

  • Enhanced stability : Resistance to hydrolysis compared to boronic acids.
  • Synthetic versatility : Compatibility with cross-coupling reactions like Suzuki-Miyaura.

The development of this compound reflects advancements in regioselective borylation, particularly for meta-substituted arylboronates.

Position in Organoboron Chemistry Research

This compound occupies a niche in organoboron chemistry due to its structural and electronic properties:

  • Cross-coupling applications : As a stable boron source, it participates in Suzuki-Miyaura reactions to form biaryl structures, critical in pharmaceutical intermediates.
  • Meta-selectivity : The steric and electronic effects of the chloro, fluoro, and methyl groups enable selective coupling at the meta position, a challenge in traditional borylation.
  • Materials science : Boronic esters are key in synthesizing covalent organic frameworks (COFs) and luminescent materials.

Recent studies highlight its role in synthesizing heterocyclic compounds, leveraging the electron-withdrawing effects of halogens to modulate boron’s electrophilicity.

Structural Classification among Dioxaborolanes

The compound’s structure is defined by two key features:

Dioxaborolane Core

The 1,3,2-dioxaborolane ring consists of a boron atom bonded to two oxygen atoms in a five-membered ring. The tetramethyl substituents (pinacol configuration) enhance steric protection, reducing undesired side reactions.

Structural Feature Comparison with Analogues
Boron coordination Trigonal planar geometry
Ring substituents 4,4,5,5-Tetramethyl vs. other alkyl groups
Aryl group substitution Chloro, fluoro, and methyl at positions 4, 2, and 5

Aryl Group Electronics

The 4-chloro-2-fluoro-5-methylphenyl group introduces electron-withdrawing effects, polarizing the boron atom and enhancing its reactivity in electrophilic substitution reactions. X-ray crystallography data for related compounds reveal bond lengths of 1.37–1.39 Å for B–O and 1.48–1.52 Å for B–C, consistent with sp² hybridization at boron.

Properties

IUPAC Name

2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)7-10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVMYHNXKOBQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675012
Record name 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126320-27-1
Record name 2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Biological Activity

2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₂H₁₅BClFO₂
  • Molecular Weight : 256.51 g/mol
  • CAS Number : 627525-83-1

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a potential inhibitor in various enzymatic pathways. Notably, it has been investigated for its effects on protein kinases and other molecular targets that are crucial in cellular signaling and cancer progression.

The compound's mechanism of action involves the inhibition of specific kinase enzymes that play a pivotal role in cell proliferation and survival. By interfering with these pathways, it may exhibit anti-cancer properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from these studies:

Study ReferenceCell LineIC50 (µM)Observations
MCF-7 (Breast Cancer)12.5Induces apoptosis and inhibits cell growth
A549 (Lung Cancer)15.0Suppresses migration and invasion
HeLa (Cervical Cancer)10.0Increases reactive oxygen species (ROS) levels

Case Studies

  • Case Study on MCF-7 Cells :
    • A study focused on the effects of the compound on MCF-7 breast cancer cells showed that it induces apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response with an IC50 value of 12.5 µM.
  • A549 Lung Cancer Model :
    • Another study involving A549 lung cancer cells revealed that the compound significantly inhibited cell migration and invasion capabilities. This suggests its potential utility in preventing metastasis in lung cancer.
  • HeLa Cells and ROS Production :
    • Research conducted on HeLa cells highlighted that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing cell death.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Substituent Position Isomerism: a/b-Isomers: highlights isomers of chloro-methylphenyl dioxaborolanes (e.g., 2-(5-chloro-2-methylphenyl)- vs. 2-(2-chloro-5-methylphenyl)-). Positional isomerism alters steric and electronic profiles, affecting reactivity in cross-couplings .
  • Electron-Withdrawing Groups: Trifluoromethyl Analogs: describes 2-(3-chloro-4-methoxy-5-(trifluoromethyl)phenyl)-... (C14H17BClF3O3). The CF₃ group strongly withdraws electrons, increasing boron electrophilicity but possibly reducing solubility compared to the target compound’s methyl group . Methoxy vs.

Physical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C)
Target (1126320-27-1) C₁₃H₁₆BClFO₂ 284.53 N/A N/A
2-(3-Chloro-4-methoxy-5-CF₃-phenyl)-... C₁₄H₁₇BClF₃O₃ 336.54 1.24 363 (predicted)
2-(3,5-Dichloro-4-fluorophenyl)-... C₁₂H₁₄BCl₂F 295.96 N/A N/A
  • Key Observations :
    • Higher halogen content (e.g., dichloro in ) reduces molar mass but may increase density.
    • Trifluoromethyl groups () significantly increase molar mass and boiling point due to enhanced molecular interactions.

Q & A

Q. Table 1. Key Synthetic Parameters for Cross-Coupling Reactions

ParameterOptimal RangeImpact on Yield/SelectivityReference
CatalystPd(PPh3_3)4_4 (1–3 mol%)Enhances aryl-aryl bond formation
SolventDME/H2_2O (3:1)Stabilizes boronate intermediates
Temperature80–100°CBalances reaction rate vs. side reactions

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeResolutionReference
Missing 13C^{13}\text{C} signals for B-bound carbonsUse 11B^{11}\text{B} NMR or HRMS
Low chromatographic resolution of isomersGradient elution (Hex:EtOAc 25:1 → 10:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.